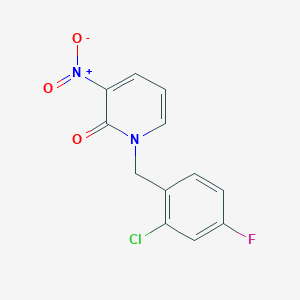

![molecular formula C21H25N3O2 B5536540 2-{[2-(3,5-二甲基-4-异恶唑基)-1-吡咯烷基]羰基}-3,5,7-三甲基-1H-吲哚](/img/structure/B5536540.png)

2-{[2-(3,5-二甲基-4-异恶唑基)-1-吡咯烷基]羰基}-3,5,7-三甲基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives involves strategic methodologies, such as the introduction of side chains via lithiation and intramolecular Mannich cyclisation. For example, hexahydroazocino[4,3-b]indoles were synthesized from 1-phenylsulphonylindole, showcasing the complexity and versatility of indole synthesis techniques (Street et al., 1987). Other approaches involve reactions of 2,3-disubstituted indoles with N,N-dimethylguanidine, further highlighting the synthetic diversity in accessing indole frameworks (Molina et al., 1998).

Molecular Structure Analysis

Molecular structure determination is pivotal, with X-ray crystallography being a key technique. It has been used to confirm the structures of synthesized indole derivatives, providing insights into their molecular geometries and the nature of their chemical bonds (Letcher et al., 1993).

Chemical Reactions and Properties

Indoles engage in a variety of chemical reactions, including gold(I)-catalyzed formal [4+2] reactions between 1,3-diynes and pyrroles, leading to the synthesis of disubstituted indoles. This demonstrates the reactivity and potential for functionalization of indole compounds (Matsuda et al., 2015).

科学研究应用

吲哚核的生物学重要性

吲哚化合物,包括在不同位置取代的吲哚化合物,以其显著的生物活性而闻名。这些活性归因于吲哚核,这是一种常见的结构基序,存在于天然产物、药物和生物活性化合物中。吲哚核在药物化合物中的应用使其成为一种用途广泛的杂环化合物,具有广泛的生物活性。这包括作为氨基酸色氨酸的一部分,色氨酸对于蛋白质合成至关重要,并且作为吲哚美辛等药物的基础。从植物中提取的吲哚生物碱也表现出一系列生物活性 (Sharma, Kumar, & Pathak, 2010)。

吲哚的合成和功能化

通过钯催化的反应合成和功能化吲哚突出了结构成分在各种生物活性化合物中的重要性。这些方法已经研究了 100 多年,为它们的合成提供了一系列经典方法。特别是钯催化的反应由于对各种官能团的耐受性而成为吲哚合成中至关重要的,使它们适用于复杂分子。这深刻地影响了有机化学,以更高效、更少浪费的方式获得精细化学品、药物中间体和活性成分 (Cacchi & Fabrizi, 2005)。

在杂环化学中的应用

使用过渡金属催化的 CH 活化方法研究和开发吡咯、吲哚和咔唑的合成方法表明了人们对这些化合物的持续兴趣。这些杂环在天然产物、药物和功能性分子中至关重要。CH 活化方法不仅可以作为现有合成方法的原子和步骤经济替代方案,而且还展示了有机金属化学和均相催化领域的最新发展 (Yoshikai & Wei, 2013)。

作用机制

The mechanism of action of indole and isoxazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

未来方向

属性

IUPAC Name |

[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-11-9-12(2)19-16(10-11)13(3)20(22-19)21(25)24-8-6-7-17(24)18-14(4)23-26-15(18)5/h9-10,17,22H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZNVOMDYYEVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCCC3C4=C(ON=C4C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

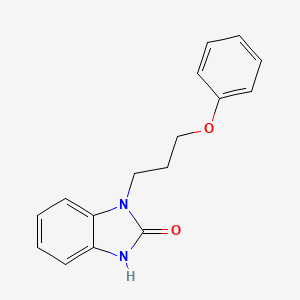

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)

![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)

![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)

![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)

![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)

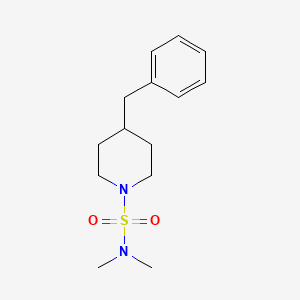

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)